(R)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide
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Overview
Description
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both a sulfinamide group and a tetrahydropyran ring makes this compound interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide typically involves the reaction of a chiral sulfinyl chloride with a suitable amine. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalysts: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors. The process may include:
Purification: Crystallization or chromatography
Quality Control: NMR, HPLC, and mass spectrometry to ensure enantiomeric purity and chemical integrity
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonamides using oxidizing agents like hydrogen peroxide
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Lithium aluminum hydride, ether
Substitution: Alkyl halides, base
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Substituted sulfinamides
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds
Catalysis: Employed in catalytic reactions to induce chirality
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features
Medicine
Drug Development: Investigated for potential therapeutic applications, particularly in the development of chiral drugs
Industry
Material Science: Used in the synthesis of advanced materials with specific chiral properties
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide involves its interaction with molecular targets through its sulfinamide group. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide: The enantiomer of the compound, with similar but distinct properties
N-(tert-Butylsulfinyl)imines: Another class of chiral sulfinamides used in asymmetric synthesis
Uniqueness
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the tetrahydropyran ring, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
(R)-2-methyl-N-(oxan-4-ylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-8-4-6-12-7-5-8/h4-7H2,1-3H3/t13-/m1/s1 |
InChI Key |
MWOPTWZOLLLPNB-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=C1CCOCC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCOCC1 |
Origin of Product |
United States |
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